Cas no 622796-87-6 ((2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate is a synthetic organic compound featuring a benzofuran core substituted with a diethylcarbamate group and a 2-methylphenylmethylidene moiety. Its structural configuration, particularly the (2Z)-stereochemistry and conjugated carbonyl system, contributes to its potential reactivity and binding affinity in chemical or biological applications. The diethylcarbamate ester enhances solubility and stability, while the benzofuran scaffold offers a rigid framework for further functionalization. This compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, where its distinct substitution pattern could influence selectivity or activity. Careful handling is advised due to the presence of reactive functional groups.
(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate structure
622796-87-6 structure
Product name:(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
CAS No:622796-87-6
MF:C21H21NO4
Molecular Weight:351.395745992661
CID:5417517

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate 化学的及び物理的性質

名前と識別子

    • (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
    • (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
    • インチ: 1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-9-7-6-8-14(15)3/h6-13H,4-5H2,1-3H3
    • InChIKey: JTJLFKJOEBPMJM-UHFFFAOYSA-N
    • SMILES: C(OC1C=C2OC(=CC3=CC=CC=C3C)C(=O)C2=CC=1)(=O)N(CC)CC

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3385-2484-5mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2484-15mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
15mg
$89.0 2023-09-11
Life Chemicals
F3385-2484-25mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
25mg
$109.0 2023-09-11
Life Chemicals
F3385-2484-20μmol
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-2484-20mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
20mg
$99.0 2023-09-11
Life Chemicals
F3385-2484-40mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
40mg
$140.0 2023-09-11
Life Chemicals
F3385-2484-4mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2484-2mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
2mg
$59.0 2023-09-11
Life Chemicals
F3385-2484-100mg
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
100mg
$248.0 2023-09-11
Life Chemicals
F3385-2484-5μmol
(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate
622796-87-6
5μmol
$63.0 2023-09-11

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate 関連文献

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamateに関する追加情報

Introduction to (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate

The compound with CAS No. 622796-87-6, known as (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a furan ring fused to a benzene ring. The presence of the N,N-diethylcarbamate group and the methylidene substituent further enhances its structural complexity and functional versatility.

Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and development. The benzofuran core is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. The N,N-diethylcarbamate group, on the other hand, contributes to the molecule's solubility and bioavailability, which are critical factors in drug design.

The synthesis of (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate involves a series of intricate organic reactions, including coupling reactions and oxidation processes. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to optimize the production of this compound. These methods not only improve yield but also ensure the formation of the desired stereochemistry at the Z configuration.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, it exhibits moderate inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. Additionally, studies have indicated that it may possess anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases.

The structural uniqueness of (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate lies in its ability to combine multiple functional groups into a single molecule. The methylidene group introduces conjugation effects, which can influence the electronic properties of the molecule. Meanwhile, the N,N-diethylcarbamate group acts as a protecting group during synthesis while also contributing to the molecule's pharmacokinetic profile.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed its molecular structure and purity, which are essential for ensuring reproducibility in subsequent studies.

Looking ahead, ongoing research is focused on exploring the therapeutic potential of this compound further. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in preclinical models of diseases such as cancer and inflammatory disorders. The integration of computational chemistry tools with experimental approaches is expected to provide deeper insights into its mechanism of action.

In conclusion, (2Z)-2-(2-methylphenyl)methylidene-3 oxo 1 benzofuran 6 yl N N di ethyl carbamate represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological activity position it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound has the potential to pave the way for innovative therapeutic interventions.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd